N-benzylfuran-2-carboxamide

Description

Properties

IUPAC Name |

N-benzylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUWFNHEYUYCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324282 |

Source

|

| Record name | N-benzylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-48-0 |

Source

|

| Record name | N-(Phenylmethyl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10354-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10354-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzylfuran-2-carboxamide: Structure, Properties, and Synthetic Utility

Introduction

N-benzylfuran-2-carboxamide is a heterocyclic organic compound that integrates a furan-2-carboxamide core with a benzyl substituent on the amide nitrogen. While this specific molecule is primarily a scaffold for chemical synthesis, the broader class of furan- and benzofuran-2-carboxamide derivatives has garnered significant attention from medicinal chemists.[1][2][3][4] The benzofuran nucleus, in particular, is recognized as a "privileged structure" in drug discovery, appearing in numerous natural products and FDA-approved drugs, including the antiarrhythmic Amiodarone and the antidepressant Vilazodone.[3][5] These scaffolds are associated with a wide array of biological activities, such as anticancer, antimicrobial, antioxidant, and neuroprotective properties.[1][4][5][6][7]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthetic routes, and characterization methodologies. It further explores the compound's significance as a versatile building block for the development of novel, biologically active agents, offering field-proven insights for researchers in drug development and synthetic chemistry.

Chemical Identity and Molecular Structure

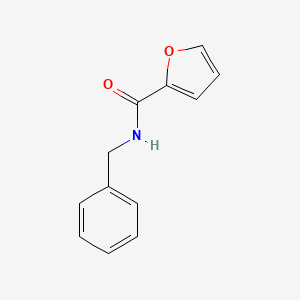

This compound is structurally defined by a furan ring substituted at the 2-position with a carboxamide group, which is, in turn, N-substituted with a benzyl group. This arrangement combines the aromaticity of the furan and benzene rings with the planarity and hydrogen-bonding capabilities of the secondary amide linkage.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 10354-48-0 | [8] |

| Molecular Formula | C₁₂H₁₁NO₂ | [8] |

| Molecular Weight | 201.22 g/mol | [8] |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CO2 |[8] |

Physicochemical and Computational Data

The physicochemical profile of a compound is critical for predicting its behavior in biological systems and for designing experimental protocols. Key computational descriptors for this compound provide insight into its potential as a drug candidate scaffold.

Table 2: Physicochemical and Computational Properties

| Property | Value | Significance in Drug Development | Source |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 42.24 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally favorable for CNS penetration. | [8] |

| LogP (Octanol-Water Partition Coeff.) | 2.2096 | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). | [8] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and furan oxygen can accept hydrogen bonds, influencing solubility and receptor binding. | [8] |

| Hydrogen Bond Donors | 1 | The amide (N-H) proton can donate a hydrogen bond, a key interaction in many biological recognition events. | [8] |

| Rotatable Bonds | 3 | Affects conformational flexibility and binding entropy. Fewer rotatable bonds (<10) are often preferred for better oral bioavailability. | [8] |

| Storage Conditions | 4°C | Suggests the compound is best stored under refrigeration to ensure long-term stability. |[8] |

Some benzofuran derivatives are noted to have limited solubility in common organic solvents, a factor that may require consideration during reaction workup and purification.[5]

Synthesis and Characterization

The synthesis of this compound is typically achieved through standard amide bond formation, a cornerstone reaction in organic and medicinal chemistry. The choice of coupling agent and reaction conditions is crucial for achieving high yield and purity.

General Synthetic Protocol: Amide Coupling

A reliable method for synthesizing this compound involves the coupling of furan-2-carboxylic acid with benzylamine. This is often mediated by a peptide coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: To a solution of furan-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) (1.5 eq.) is added.[6] The mixture is stirred for approximately 1 hour at room temperature to form an activated acylimidazolide intermediate.

-

Causality: CDI is an excellent choice as it avoids the formation of acidic byproducts and the imidazole byproduct is easily removed. Other reagents like HATU can also be used, often in the presence of a non-nucleophilic base.

-

-

Amine Addition: Benzylamine (1.5 eq.) is added to the solution, and the reaction is stirred for 12-14 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and acidified with dilute HCl. The organic layer is washed with water and brine, dried over anhydrous magnesium or sodium sulfate, filtered, and concentrated.[6][9]

-

Self-Validation: The acidic wash is critical to remove any unreacted benzylamine and the imidazole byproduct, ensuring a cleaner crude product.

-

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product relies on a combination of spectroscopic techniques. The expected data, based on the molecule's functional groups, are summarized below.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | Amide N-H | δ 8.0 - 9.0 ppm (broad singlet) | The amide proton is deshielded and often exhibits broadness due to quadrupole coupling and exchange. |

| Furan H (positions 3, 4, 5) | δ 6.5 - 7.5 ppm (multiplets) | Protons on the electron-rich furan ring appear in the aromatic region. | |

| Benzyl Ar-H | δ 7.2 - 7.4 ppm (multiplet) | Protons on the monosubstituted benzene ring.[10] | |

| Methylene -CH ₂- | δ ~4.6 ppm (doublet) | The benzylic protons are adjacent to the amide nitrogen and will be split by the N-H proton (J ≈ 5-6 Hz). | |

| ¹³C NMR | Carbonyl C =O | δ 160 - 170 ppm | Characteristic shift for an amide carbonyl carbon.[11] |

| Furan & Benzyl C | δ 110 - 150 ppm | Aromatic carbons of the furan and benzene rings. | |

| Methylene -C H₂- | δ ~43 ppm | Aliphatic carbon of the benzyl group. | |

| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ (medium, sharp) | Characteristic of a secondary amide N-H bond.[12] |

| C=O Stretch (Amide I) | 1650 - 1690 cm⁻¹ (strong) | A very strong and reliable band for the amide carbonyl group.[12][13] | |

| Aromatic C-H Stretch | 3000 - 3150 cm⁻¹ (variable) | Indicates the presence of sp² C-H bonds in the aromatic rings.[12] |

| Mass Spec. (ESI-MS) | Molecular Ion [M+H]⁺ | m/z 202.08 | Corresponds to the protonated molecular weight of the compound (C₁₂H₁₁NO₂). |

Reactivity and Potential Applications in Drug Development

The true value of this compound lies in its utility as a molecular scaffold. The benzofuran-carboxamide core is a recurring motif in compounds with significant pharmacological potential.[1][4] Researchers leverage this core to synthesize libraries of derivatives for screening campaigns, systematically modifying the structure to optimize biological activity.

Chemical Reactivity and Derivatization

The structure contains several reactive sites that can be targeted for modification:

-

C3-Position of the Furan/Benzofuran Ring: This position is a common site for functionalization. Advanced synthetic methods, such as palladium-catalyzed C-H arylation, can be used to install a wide range of aryl and heteroaryl substituents, dramatically increasing molecular complexity.[3][14][15]

-

The Benzyl Group: The phenyl ring can undergo electrophilic aromatic substitution to introduce various functional groups, modulating the electronic and steric properties of the molecule.

-

The Amide Bond: While generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions. It can also be activated for transamidation reactions to swap the benzylamine moiety for other amines, providing rapid access to diverse analogues.[3]

Biological Significance of the Benzofuran-2-Carboxamide Scaffold

While specific bioactivity data for this compound is not extensively documented, numerous studies on its close analogues highlight the therapeutic potential of this chemical class.

-

Neuroprotective and Antioxidant Activity: Certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage.[6][7] Some derivatives also exhibit potent radical scavenging activity against DPPH and inhibit lipid peroxidation, suggesting a therapeutic potential for neurodegenerative disorders.[6][7][16]

-

Anticancer Applications: The benzofuran scaffold is present in compounds designed as inhibitors of key cancer targets. For example, modified benzofuran-carboxamides have been developed as potent inhibitors of Glucosylceramide Synthase (GCS), a target for lysosomal storage diseases and potentially cancer.[17] Other derivatives have been investigated as inhibitors of VEGFR-2 tyrosine kinase.[5]

-

Antimicrobial and Anti-inflammatory Activity: Various substituted benzofuran carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial and anti-inflammatory properties, showing promise as leads for new therapeutic agents.[2]

Conclusion

This compound is a well-defined chemical entity whose primary importance lies not in its intrinsic biological activity, but in its role as a foundational scaffold for medicinal chemistry. Its straightforward synthesis, combined with the multiple sites available for chemical modification, makes it an invaluable tool for researchers. The established biological relevance of the broader benzofuran-2-carboxamide class in oncology, neuropharmacology, and infectious diseases provides a strong rationale for its use in the design and synthesis of next-generation therapeutics. This guide serves as a technical resource to empower scientists in drug development to effectively utilize this versatile molecular building block in their research endeavors.

References

-

PubChem. N-(2-acetylphenyl)-1-benzofuran-2-carboxamide. [Link]

-

PubChem. 5-(1-Benzofuran-2-yl)furan-2-carboxamide. [Link]

-

Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]

-

PubChem. 3-methyl-N-phenyl-1-benzofuran-2-carboxamide. [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26750-26768. [Link]

-

Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275-282. [Link]

-

Alchem.Pharmtech. CAS 50342-50-2 | Benzofuran-2-carboxamide. [Link]

-

PubChem. 2-Benzofurancarboxamide. [Link]

-

Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal, 23(3), 277-284. [Link]

-

ChemSynthesis. N-phenyl-1-benzofuran-2-carboxamide. [Link]

-

ResearchGate. (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. [Link]

-

Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 2nd International Conference on Innovations in Science and Technology for Sustainable Development (ICISTSD 2023). [Link]

-

Oschmann, M., et al. (2019). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. [Link]

-

Breslin, M. J., et al. (2022). Modified Benzofuran-carboxamide Compounds as Glucosylceramide Synthase Inhibitors for Treating Diseases. ACS Medicinal Chemistry Letters, 13(5), 734-735. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

-

MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

-

ResearchGate. 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. [Link]

-

ChemRxiv. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. [Link]

-

Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]

-

MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

-

ResearchGate. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

-

NIST. Benzofuran-2-carboxylic acid. [Link]

-

ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

NIH National Center for Biotechnology Information. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ACS Publications. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. atlantis-press.com [atlantis-press.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of N-benzylfuran-2-carboxamide

Abstract

N-benzylfuran-2-carboxamide is a molecule of significant interest within medicinal chemistry and materials science due to the prevalence of the furan-carboxamide scaffold in biologically active compounds.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of various synthetic strategies, present detailed experimental protocols, and offer a comparative analysis to guide pathway selection based on specific laboratory or industrial requirements. The focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a blend of theoretical understanding and practical applicability.

Introduction and Retrosynthetic Analysis

The core structure of this compound consists of a furan-2-carboxylic acid moiety linked to a benzylamine moiety via an amide bond. The formation of this amide bond is the central challenge in its synthesis. Amide bond formation is a cornerstone of organic chemistry, traditionally involving the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[3]

Retrosynthetic Analysis:

A retrosynthetic disconnection of the target molecule across the amide C-N bond logically identifies furan-2-carboxylic acid and benzylamine as the primary starting materials. This fundamental disconnection forms the basis of the most direct synthetic approaches.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main strategies:

-

Direct Amidation: Coupling of furan-2-carboxylic acid and benzylamine, typically mediated by a coupling agent or catalyst.

-

Two-Step Acyl Chloride Method: Conversion of furan-2-carboxylic acid to an acyl chloride intermediate, followed by reaction with benzylamine.

Pathway 1: Direct Amidation via Coupling Agents

This is the most common and often preferred method in a research setting due to its operational simplicity and the wide availability of effective coupling reagents. The general principle involves the in situ activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.[4]

Chemical Principle: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are frequently employed.[5] These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by benzylamine to form the desired amide. To improve yields and suppress side reactions (like racemization or N-acylurea formation), additives like 1-Hydroxybenzotriazole (HOBt) are often included.

Detailed Protocol (EDC/HOBt Coupling):

-

Dissolution: Dissolve furan-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and minimize side product formation.

-

Activation: Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 15-20 minutes. The mixture will become a clear solution as the O-acylisourea intermediate forms.

-

Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanism Overview:

Sources

- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Investigating the mechanism of action of N-benzylfuran-2-carboxamide

An In-Depth Technical Guide to Investigating the Mechanism of Action of N-benzylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound represents a promising scaffold in medicinal chemistry, belonging to a class of compounds demonstrating a wide spectrum of biological activities. Derivatives of furan-2-carboxamide have shown potential as antimicrobial, anti-cancer, and anti-hyperlipidemic agents[1]. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, leveraging insights from related furan and benzofuran structures. We present a series of proposed mechanisms and detail the experimental workflows required to investigate each hypothesis, from initial target identification to in-depth cellular and molecular characterization. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Therapeutic Potential of Furan Carboxamides

The furan-2-carboxamide core is a privileged scaffold in drug discovery, with derivatives exhibiting a diverse range of pharmacological properties. These include antimicrobial and antifungal activities, as well as potential applications in treating cancer and hyperlipidemia[1][2]. The benzyl group attached to the amide nitrogen in this compound introduces a key structural motif that can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities. Given the broad bioactivity of related compounds, a systematic investigation into the mechanism of action of this compound is warranted. This guide outlines a multi-faceted approach to unraveling its molecular targets and cellular effects.

Proposed Mechanisms of Action and Investigative Strategies

Based on the known biological activities of structurally similar furan and benzofuran carboxamides, we propose three primary avenues for investigation: antimicrobial, anticancer, and neuroprotective activities. The following sections detail the rationale behind each hypothesis and provide a step-by-step experimental plan.

Hypothesis 1: Antimicrobial and Antibiofilm Activity

Several furan-2-carboxamide derivatives have demonstrated notable antimicrobial and antibiofilm properties[2][3][4][5]. A plausible mechanism for this compound could involve the disruption of bacterial cell signaling, particularly quorum sensing (QS), a process that regulates virulence and biofilm formation.

The structural similarity of this compound to known QS inhibitors, which often feature aromatic and heterocyclic moieties, suggests it may act as a competitive inhibitor for bacterial signaling receptors like LasR in Pseudomonas aeruginosa[4][5].

A systematic approach to validating this hypothesis would involve a series of microbiological and biochemical assays.

Experimental Protocol 1: Initial Antimicrobial and Antibiofilm Screening

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:

-

Culture a panel of clinically relevant bacteria (e.g., P. aeruginosa, Staphylococcus aureus, Escherichia coli) in the presence of serial dilutions of this compound to determine the MIC and MBC.

-

-

Crystal Violet Biofilm Assay:

-

Grow bacterial cultures in microtiter plates with and without the compound.

-

After incubation, stain the adherent biofilm with crystal violet and quantify the retained dye to assess biofilm inhibition.

-

-

Virulence Factor Production Assays:

Data Presentation: Predicted Antimicrobial Activity

| Parameter | P. aeruginosa | S. aureus | E. coli |

| MIC (µg/mL) | 64 | >128 | >128 |

| MBC (µg/mL) | 128 | >128 | >128 |

| Biofilm Inhibition (%) | 58 | 25 | 15 |

Diagram: Proposed Experimental Workflow for Antimicrobial Investigation

Caption: Workflow for investigating antimicrobial and antibiofilm activity.

-

Molecular Docking: Perform in silico docking studies to predict the binding affinity of this compound to the LasR receptor of P. aeruginosa[5].

-

Reporter Gene Assays: Utilize bacterial strains with QS-reporter gene fusions (e.g., lasB-lacZ) to quantify the inhibitory effect of the compound on QS signaling pathways.

Hypothesis 2: Anticancer Activity

Benzofuran derivatives have been reported to possess anticancer properties, targeting various signaling pathways involved in cell proliferation and survival[6][7]. This compound may exert cytotoxic effects on cancer cells through similar mechanisms.

The benzofuran scaffold is present in several compounds that inhibit key cancer-related targets such as tyrosine kinases[6]. The this compound structure could potentially interact with the ATP-binding pocket of such enzymes or modulate other signaling pathways.

A tiered approach, starting with broad cytotoxicity screening and moving towards specific target identification, is recommended.

Experimental Protocol 2: In Vitro Anticancer Evaluation

-

Cell Viability Assays:

-

Screen this compound against a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) using assays like MTT or CellTiter-Glo to determine the IC50 values.

-

-

Apoptosis and Cell Cycle Analysis:

-

Treat cancer cells with the compound and analyze for markers of apoptosis (e.g., Annexin V/PI staining) and cell cycle distribution using flow cytometry.

-

-

Kinase Inhibition Profiling:

-

Perform a broad-panel kinase inhibition screen to identify potential kinase targets.

-

Data Presentation: Predicted Anticancer Activity

| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |

| A549 | 15 | Yes | G2/M |

| MCF-7 | 25 | Yes | G1 |

| HCT116 | 18 | Yes | G2/M |

Diagram: Proposed Signaling Pathway for Anticancer Activity

Caption: Potential anticancer signaling pathway of this compound.

Hypothesis 3: Neuroprotective and Antioxidant Effects

Certain benzofuran-2-carboxamide derivatives have shown promise as neuroprotective agents, exhibiting antioxidant and anti-excitotoxic properties[8][9]. The this compound scaffold may possess similar capabilities.

Neurodegenerative diseases are often associated with oxidative stress and excitotoxicity. Compounds that can scavenge reactive oxygen species (ROS) or modulate receptors involved in excitotoxicity, such as the NMDA receptor, are of significant therapeutic interest[8][9].

The investigation into neuroprotective effects should include both cell-free antioxidant assays and cell-based models of neuronal damage.

Experimental Protocol 3: Neuroprotection and Antioxidant Assays

-

DPPH Radical Scavenging Assay:

-

Measure the ability of this compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical in a cell-free system.

-

-

Lipid Peroxidation Inhibition Assay:

-

Assess the compound's ability to inhibit lipid peroxidation in rat brain homogenates[8].

-

-

Neuronal Cell Culture Model of Excitotoxicity:

-

ROS Measurement in Neuronal Cells:

-

Quantify intracellular ROS levels in NMDA-treated neurons with and without the compound using fluorescent probes like DCFDA.

-

Diagram: Workflow for Neuroprotective and Antioxidant Investigation

Caption: Experimental workflow for neuroprotective and antioxidant screening.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to investigating the mechanism of action of this compound. By systematically exploring its potential antimicrobial, anticancer, and neuroprotective properties, researchers can build a comprehensive understanding of its therapeutic potential. The proposed experimental workflows, from initial screening to in-depth mechanistic studies, offer a clear path forward. Future work should focus on lead optimization based on the initial findings to enhance potency and selectivity for the identified biological targets.

References

-

Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. Available at: [Link]

-

Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Sweidan, K., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. Available at: [Link]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available at: [Link]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. Available at: [Link]

-

Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. Available at: [Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29746-29763. Available at: [Link]

-

Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed. Available at: [Link]

-

Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. ScienceDirect. Available at: [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. ScienceDirect. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Topic: N-benzylfuran-2-carboxamide Structure-Activity Relationship (SAR) Basics

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-benzylfuran-2-carboxamide scaffold is a privileged heterocyclic motif that serves as a cornerstone in modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, neuroprotective, and immunomodulatory effects.[1][2][3][4][5] This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the biological efficacy of this compound class. By dissecting the core scaffold into its three principal components—the furan ring, the carboxamide linker, and the N-benzyl group—we will analyze how specific structural modifications influence molecular interactions and therapeutic potential. This document synthesizes data from numerous studies to offer field-proven insights, quantitative comparisons, and validated experimental protocols, serving as an essential resource for professionals engaged in the design and development of novel therapeutics based on this versatile scaffold.

The this compound Core Scaffold: A Structural Overview

The therapeutic versatility of the this compound scaffold stems from its modular nature, which allows for systematic chemical modification at three key positions. Understanding the distinct role of each component is fundamental to rational drug design.

-

Position A (Furan/Benzofuran Ring): This heterocyclic core is the foundational element. Substitutions on this ring system, particularly in benzofuran analogs, can significantly alter electronic properties, planarity, and interaction with hydrophobic pockets of target proteins.

-

Position B (Carboxamide Linker): This amide bridge is more than a simple spacer. It provides structural rigidity and serves as a critical hydrogen bond donor and acceptor, enabling strong and specific interactions within a biological target's binding site. Its presence is a highly conserved feature among active derivatives.

-

Position C (N-Benzyl Group): This terminal aromatic ring represents the primary vector for SAR exploration. Modifications to this group, including substitution patterns and the introduction of different functional moieties, have the most dramatic impact on potency, selectivity, and pharmacological profile.

Below is a graphical representation of the core scaffold, highlighting the key regions for chemical modification.

Caption: General structure of the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is exquisitely sensitive to their substitution patterns. The following sections dissect the SAR based on modifications to each key region of the scaffold.

The Furan/Benzofuran Ring (Position A): The Foundation

While much of the SAR focus is on the N-benzyl moiety, modifications to the heterocyclic core are crucial for fine-tuning activity and specificity. In many potent analogs, the furan is part of a larger benzofuran system.

-

Anticancer Activity: Studies on benzofuran-2-carboxamides have revealed that substitutions on the benzene portion of the scaffold are critical. The presence of a methoxy group at the C-6 position was found to be essential for high antiproliferative activity when compared to unsubstituted analogs.[6]

-

Neuroprotective Activity: For neuroprotective applications, a methoxy group at the C-7 position of the benzofuran ring has been identified as a key feature in derivatives designed to protect against NMDA-induced excitotoxicity.[7]

-

C-3 Position Substitution: The C-3 position of the furan or benzofuran ring is a viable site for introducing further diversity. Palladium-catalyzed C-H arylation allows for the installation of various aryl and heteroaryl substituents, creating structurally complex derivatives for screening campaigns.[8][9]

The N-Benzyl Group (Position C): The Primary Driver of Potency

The N-benzyl group is the most frequently modified component and has the most profound influence on biological activity.

-

Impact on Anticancer Potency:

-

N-Phenethyl Modification: The extension of the benzyl group to a phenethyl group (introducing an additional methylene unit) has been shown to significantly boost antiproliferative activity.[10][11]

-

Para-Substitution: The para-position of the N-phenethyl ring is a hotspot for enhancing potency. The introduction of cyclic amine moieties like morpholinyl, piperidinyl, or pyrrolidinyl can increase antiproliferative activity to a level comparable to the clinical anticancer drug doxorubicin.[6][11] The general order of potency for these substitutions is: morpholinyl > piperidinyl ≥ pyrrolidinyl.[6]

-

-

Impact on Neuroprotective Activity:

-

Substitutions on the phenyl ring are important for neuroprotective effects. Specifically, a methyl (-CH₃) group at the R2 position (meta) or a hydroxyl (-OH) group at the R3 position (para) of the phenyl ring can confer significant protection against excitotoxic neuronal damage.[7]

-

-

Impact on Antimicrobial Activity:

-

The electronic properties of substituents on the aryl ring play a key role. SAR studies have revealed that the presence of electron-withdrawing groups, such as bromo substituents, tends to increase antimicrobial potency.[2]

-

Quantitative Analysis of SAR in Anticancer Activity

To illustrate the profound impact of structural modifications, the following table summarizes the in vitro antiproliferative activity (IC₅₀) of selected benzofuran-2-carboxamide derivatives against various human cancer cell lines. The data clearly demonstrate the potency gains achieved through strategic substitutions.

| Compound ID | Core Scaffold | Substitution on N-Benzyl/Phenethyl Ring | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | Reference |

| Doxorubicin | - | (Reference Drug) | ~1.14 | - | - | [11] |

| 50g | 6-Methoxybenzofuran-2-carboxamide | N-(4-bromobenzyl) | 0.87 | 0.73 | 0.57 | [6] |

| 51d | Benzofuran-2-carboxamide | N-(4-morpholinophenethyl) | Similar to Doxorubicin | - | - | [6][11] |

Data synthesized from cited literature. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Potential Mechanisms of Action

The diverse biological effects of this compound derivatives are a result of their interaction with multiple cellular targets and pathways.

-

Inhibition of Hypoxia-Inducible Factor (HIF-1): Certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is critical for tumor survival and progression, particularly in p53-independent cancers.[10][11]

-

Induction of Apoptosis: Many active anticancer compounds from this class, such as N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide, exert their effects by inhibiting cancer cell growth and inducing programmed cell death (apoptosis).[12][13]

-

Kinase Inhibition: The benzofuran scaffold has been successfully used to design inhibitors of key signaling kinases, including VEGFR-2, which is involved in tumor angiogenesis.[10]

-

Immunomodulation: More recent studies have identified benzofuran-2-carboxamide derivatives as modulators of the CCL20/CCR6 chemokine axis, which is implicated in inflammatory diseases and colorectal cancer. These compounds can inhibit the chemotaxis of immune cells.[14]

Caption: Potential molecular targets and pathways for N-benzylfuran-2-carboxamides.

Experimental Protocols: Synthesis and Biological Evaluation

Trustworthy SAR analysis relies on robust and reproducible experimental methods. The following protocols describe a general synthesis route and a standard assay for evaluating biological activity.

Protocol: General Synthesis of this compound Derivatives

This protocol outlines a standard amide coupling reaction, a foundational method for generating a library of analogs for screening.

Caption: Workflow for the synthesis of this compound derivatives.

Step-by-Step Methodology:

-

Acid Activation: To a solution of furan-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0°C for 30 minutes.

-

Amine Addition: In a separate flask, dissolve the desired substituted benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) (1.5 eq) in the same anhydrous solvent.

-

Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: MTT Assay for In Vitro Antiproliferative Activity

The MTT assay is a standard colorimetric method for assessing cell viability and is widely used to screen compounds for cytotoxic or antiproliferative effects.[10]

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Culture: Seed human cancer cells (e.g., HCT-116, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (negative control) and a known cytotoxic agent (positive control). Incubate the plate for 48 to 72 hours.

-

MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold represents a highly fruitful platform for the discovery of novel therapeutic agents. The structure-activity relationship is well-defined, with the N-benzyl/phenethyl moiety serving as the primary determinant of potency and the furan/benzofuran core providing a foundation for fine-tuning activity and physicochemical properties. Key takeaways from extensive research indicate that:

-

An N-phenethyl group is often superior to an N-benzyl group for anticancer activity.

-

Para-substitution on the terminal phenyl ring with bulky heterocyclic groups like morpholine dramatically enhances antiproliferative effects.

-

Methoxy substitutions on the benzofuran ring are critical for both anticancer and neuroprotective activities.

Future research should focus on leveraging this established SAR knowledge to design next-generation compounds with improved selectivity for their biological targets, thereby minimizing off-target effects. Exploring novel substitutions at the C-3 position of the furan ring and synthesizing derivatives with enhanced drug-like properties (e.g., solubility, metabolic stability) will be crucial for translating the therapeutic potential of this scaffold into clinical candidates.

References

-

Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023-04-11). PubMed Central. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019-09-02). RSC Publishing. [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015-05-01). ScienceDirect. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019-04-18). National Institutes of Health (NIH). [Link]

-

Summarized molecular targets for benzofurans as anticancer compounds. (n.d.). ResearchGate. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. (2019-04-01). ChemRxiv. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020-01-01). ResearchGate. [Link]

-

Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2024-09-01). ResearchGate. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022-04-28). PubMed Central. [Link]

-

Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. (2024-10-16). PubMed. [Link]

-

Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015-07-04). ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. [Link]

-

Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023-04-25). BEPLS. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (n.d.). Journal of Pharmaceutical Research. [Link]

-

Benzofuran – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015-10-06). ResearchGate. [Link]

-

Mini review on important biological properties of benzofuran derivatives. (2016-09-28). MedCrave online. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jopcr.com [jopcr.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Furan Carboxamide Derivatives: A Privileged Scaffold for Novel Therapeutic Targets

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, serving as a versatile scaffold in numerous clinically approved drugs and developmental candidates.[1][2] Its unique electronic and steric properties, often acting as a bioisostere for phenyl rings, can enhance metabolic stability, receptor binding interactions, and overall pharmacokinetic profiles.[2] When combined with a carboxamide moiety, the resulting furan carboxamide scaffold gives rise to a class of compounds with a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5]

This technical guide provides an in-depth analysis of the key therapeutic targets of furan carboxamide derivatives. Moving beyond a simple catalog of activities, we will explore the underlying mechanisms of action, present quantitative structure-activity relationship (SAR) data, and detail the self-validating experimental protocols used to identify and characterize these promising therapeutic agents.

Anticancer Therapeutic Targets

Furan carboxamide derivatives have emerged as potent anticancer agents, targeting fundamental cellular processes required for tumor growth and survival. Their mechanisms are multifaceted, ranging from the disruption of the cytoskeleton to the modulation of critical cell signaling pathways.[6][7][8]

Mechanism of Action: Microtubule Dynamics and Cell Cycle Arrest

A primary target for several furan carboxamide derivatives is the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.[7] Unlike inhibitors that prevent tubulin polymerization, certain furan carboxamides act as microtubule stabilizing agents (MSAs).[7]

Causality of Experimental Choice: By stabilizing the tubulin polymers, these agents prevent the dynamic instability required for the mitotic spindle to form and function correctly. This abrogation of chromosomal segregation during mitosis triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent induction of apoptosis.[6][7][9] This mechanism is highly effective in targeting rapidly proliferating cancer cells.

A novel furan-2-carboxamide derivative, designated SH09, has been identified as a selective MSA, inducing mitotic arrest and apoptosis in various cancer cell lines.[7] Docking studies suggest it binds to the Taxol binding pocket of tubulin proteins.[6] Other derivatives have also been shown to cause G2/M phase disruption and induce apoptosis through the intrinsic mitochondrial pathway, marked by an increase in p53 and Bax levels and a decrease in Bcl-2.[9]

Caption: Logical workflow of microtubule stabilizing furan carboxamides.

Mechanism of Action: Inhibition of Pro-Survival Signaling

Beyond cytoskeletal disruption, furan derivatives can target the signaling cascades that drive cancer cell proliferation and survival. Certain candidates have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways.[8]

Causality of Experimental Choice: These pathways are frequently hyperactivated in cancer and are central regulators of cell growth, metabolism, and survival. The phosphatase and tensin homolog (PTEN) is a critical tumor suppressor that negatively regulates the PI3K/Akt pathway. Western blot analyses have revealed that specific furan derivatives may exert their anticancer effect by promoting the activity of PTEN, leading to the downstream suppression of both PI3K/Akt and Wnt/β-catenin signaling.[8] This dual inhibition offers a powerful strategy to halt cancer progression.

Caption: Inhibition of PI3K/Akt & Wnt pathways by furan derivatives.

Quantitative Data: Anticancer Activity

The antiproliferative activity of furan carboxamide derivatives has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent efficacy.

| Compound Class/Example | Target/Mechanism | Cancer Cell Line(s) | IC50 Value (µM) | Reference |

| Furan-2-carboxamide (SH09) | Microtubule Stabilization | Various | 4 - 8 | [6][7] |

| Furan-based Pyridine Carbohydrazide | Tubulin Polymerization Inhibition | MCF-7 (Breast) | 4.06 | [9] |

| Furan-based N-phenyl triazinone | Tubulin Polymerization Inhibition | MCF-7 (Breast) | 2.96 | [9] |

| Furan Precursor (Cmpd 1) | PTEN/PI3K/Akt Inhibition | HeLa (Cervical) | 0.08 | [8] |

| Furan Derivative (Cmpd 24) | PTEN/PI3K/Akt Inhibition | HeLa (Cervical) | 3.51 | [8] |

| Furan Derivative (Cmpd 24) | PTEN/PI3K/Akt Inhibition | SW620 (Colorectal) | 5.09 | [8] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the furan carboxamide derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Therapeutic Targets

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furan carboxamides have demonstrated significant potential as both antibacterial and antifungal agents, often targeting pathways distinct from conventional antibiotics.[10][11][12]

Mechanism of Action: Quorum Sensing Inhibition

In pathogens like Pseudomonas aeruginosa, biofilm formation is a key virulence factor that contributes to persistent infections and antibiotic tolerance.[10] This process is regulated by a cell-to-cell communication system called quorum sensing (QS). Furan-2-carboxamides have been designed as bioisosteric replacements for furanones, which are known QS inhibitors.[10]

Causality of Experimental Choice: The LasR protein is a key transcriptional regulator in the P. aeruginosa QS system. By targeting and inhibiting LasR, furan carboxamides can disrupt the entire QS cascade, leading to a reduction in biofilm formation and the production of other virulence factors like pyocyanin and proteases.[10] Molecular docking studies confirm that these derivatives can bind within the LasR active site.[10] This anti-virulence approach does not directly kill the bacteria, thereby potentially imposing less selective pressure for resistance development.

Mechanism of Action: Fungal Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or complex II, is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It is an ideal and validated target for fungicides.[11]

Causality of Experimental Choice: Novel thiophene/furan-1,3,4-oxadiazole carboxamides have been specifically designed and synthesized as SDH inhibitors.[11] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death. The efficacy of these compounds is often compared to boscalid, a commercial fungicide that also targets SDH. The potent activity of compounds like 4i against Sclerotinia sclerotiorum validates SDH as a key target for this class of derivatives.[11]

Caption: Neuroprotective mechanism of furan carboxamides.

Enzyme Inhibition

Beyond broad cellular effects, furan carboxamides have been identified as potent and specific inhibitors of various enzymes implicated in disease. [3][13]

Key Enzyme Targets

-

Cholinesterases (AChE/BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. Certain furan/thiophene-2-carboxamide derivatives show potent inhibitory activity against these enzymes, with one compound being 4.2-fold more active against BChE than the standard drug galantamine. [3][14]* Urease: This enzyme is a virulence factor for bacteria like Helicobacter pylori. Furan carboxamides have been identified as powerful urease inhibitors, with one derivative showing activity 9.8-fold greater than the standard inhibitor thiourea. [3][14]* ATP-Citrate Lyase (ACL): ACL is a key enzyme in lipid biosynthesis and is upregulated in many cancers, making it an attractive therapeutic target. Virtual screening has successfully identified furan carboxylate derivatives as novel ACL inhibitors, with the most potent having an IC50 of 4.1 µM. [13]* I-kappa B Kinase (IKKβ): As a key regulator of the NF-κB inflammatory pathway, IKKβ is a major target for anti-inflammatory drugs. Tricyclic furan derivatives have been designed as potent IKKβ inhibitors. [15]

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | IC50 / Activity | Reference |

| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | ~9.8x more active than thiourea | [3][14] |

| N-(thiophen-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | ~4.2x more active than galantamine | [3][14] |

| Furan Carboxylate (A1) | ATP-Citrate Lyase (ACL) | 4.1 µM | [13] |

| Benzothieno[3,2-b]furan derivative | IKKβ | Potent enzymatic and cellular inhibition | [15] |

Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)

Causality of Experimental Choice: This method is widely used because it provides a simple and reliable colorimetric readout. The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion whose absorbance can be measured over time.

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, AChE/BChE enzyme solution, and the substrate solution (acetylthiocholine iodide).

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the furan carboxamide inhibitor at various concentrations. Then add the enzyme solution and incubate for 15 minutes.

-

Reaction Initiation: Start the reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

The furan carboxamide scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The diverse biological activities are underpinned by interactions with a wide array of specific and validated therapeutic targets, including microtubules, pro-survival signaling proteins, bacterial quorum sensing regulators, and critical metabolic and inflammatory enzymes. The evidence strongly supports the continued exploration and optimization of this chemical class, leveraging the structure-activity relationships and robust experimental protocols detailed herein to design next-generation agents with improved potency and selectivity for treating cancer, infectious diseases, and neurodegenerative disorders.

References

- Cakmak, S., Yenigun, S., & Özen, T. (2023). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(10), 2543-2553.

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC.

- Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). PubMed.

- Sweidan, K., Idrees, G., Abu-Qatouseh, L., Tahir, M. N., Khanfar, M., Joshi, R., Mallah, E., & Mubarak, M. S. (2022).

- Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (n.d.).

- Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. (2017). PubMed.

- Zanatta, N., et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 1947-58.

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv

- Efficacy of Furan-2-Carboxamide Derivatives in Cancer Cell Lines: A Compar

- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv

- Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. (2021). PubMed.

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel

- Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. (2023). Akademik Veri Yönetim Sistemi.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025).

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Bentham Science Publisher.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC - PubMed Central.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.

- Sugiyama, H., et al. (2007). Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors. Chemical & Pharmaceutical Bulletin, 55(4), 613-24.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives | AVESİS [avesis.omu.edu.tr]

- 15. Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Versatile Scaffold: A Technical Guide to N-benzylfuran-2-carboxamide and Its Derivatives in Drug Discovery

This guide provides an in-depth exploration of N-benzylfuran-2-carboxamide, a key member of the broader furan-2-carboxamide class of compounds. We will delve into the discovery and background of the furan-2-carboxamide scaffold, its synthesis, and its burgeoning potential in modern drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both a comprehensive overview and detailed experimental insights.

The Emergence of the Furan-2-Carboxamide Scaffold: A Strategic Bioisosteric Approach

The furan-2-carboxamide scaffold has gained significant traction in medicinal chemistry, not as a singular discovery, but as a strategic evolution in molecular design. Its origins are closely linked to the concept of bioisosteric replacement, where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties to improve the compound's overall profile.

A notable example is the replacement of the labile furanone ring with the more stable furan-2-carboxamide moiety.[1][2] This strategic substitution has been pivotal in developing more robust compounds with enhanced therapeutic potential. The furan-2-carboxamide core is a versatile building block, allowing for extensive derivatization to explore a wide chemical space and modulate biological activity.[1][2] This has led to the identification of furan-2-carboxamide derivatives with a diverse range of pharmacological activities, including anticancer, antimicrobial, and antibiofilm properties.[1][3][4]

Synthesis of this compound: A Methodical Approach

The synthesis of this compound is a straightforward yet elegant process, typically achieved through the acylation of benzylamine with a derivative of furan-2-carboxylic acid. A common and efficient method involves the use of furan-2-carbonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzylamine

-

Furan-2-carbonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.

-

Addition of Acyl Chloride: To the stirred solution, add furan-2-carbonyl chloride (1.0 equivalent) dropwise at room temperature.

-

Base Addition: After a few minutes of stirring, add triethylamine (1.2 equivalents) to the reaction mixture to neutralize the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 30 minutes to an hour. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

This general procedure can be adapted for the synthesis of a wide array of N-substituted furan-2-carboxamide derivatives by substituting benzylamine with other primary or secondary amines.[5]

The Therapeutic Potential: A Landscape of Biological Activity

The furan-2-carboxamide scaffold has been identified as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the discovery of derivatives with a broad spectrum of biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of furan-2-carboxamide derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.[3][4] For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines.[4] The mechanism of action is often linked to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Furan-2-Carboxamide Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50/Inhibition) |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant anticancer activity observed |

| N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides | MCF-7 | IC50 values in the range of 15 - 55 µg/mL |

| Furan-2-carboxamide derivative (SH09) | Various | IC50 values in the range of 4 - 8 µM |

Data synthesized from available research.[3][4]

Antimicrobial and Antibiofilm Activity

The furan-2-carboxamide scaffold has also emerged as a promising framework for the development of novel antimicrobial agents.[4] Derivatives have shown activity against both bacterial and fungal pathogens.[4]

Of particular interest is the antibiofilm activity of these compounds. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Furan-2-carboxamides have been shown to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[1][2] This activity is thought to be mediated through the disruption of quorum sensing, a cell-to-cell communication system that regulates biofilm development.[1] One study reported that a carbohydrazide derivative of furan-2-carboxamide achieved a 58% reduction in biofilm formation.[1][2]

Neuroprotective Effects of the Related Benzofuran-2-carboxamide Scaffold

While the primary focus of this guide is on furan-2-carboxamides, it is noteworthy that the closely related benzofuran-2-carboxamide scaffold has demonstrated significant neuroprotective and antioxidant properties.[6][7] Derivatives of this class have shown the ability to protect neuronal cells from excitotoxicity and reduce oxidative stress, suggesting their potential in the treatment of neurodegenerative diseases.[6][7]

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a fertile ground for drug discovery. The ease of synthesis and the ability to readily modify the core structure allow for the creation of large and diverse compound libraries for screening. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore how different substituents on the furan ring and the amide nitrogen affect biological activity.

-

Mechanism of Action Studies: To elucidate the precise molecular targets and pathways through which these compounds exert their therapeutic effects.

-

Optimization of Pharmacokinetic Properties: To improve the drug-like properties of lead compounds, such as solubility, stability, and bioavailability.

Visualizing the Workflow and Potential

Diagram 1: General Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Diagram 2: The Furan-2-Carboxamide Scaffold in Drug Discovery

Caption: The central role and potential applications of the furan-2-carboxamide scaffold.

References

- Efficacy of Furan-2-Carboxamide Derivatives in Cancer Cell Lines: A Comparative Analysis. Benchchem.

- Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central.

- Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed Central.

- Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Wiley Online Library.